molecular formula C21H15ClN2OS B4855299 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide

Cat. No. B4855299
M. Wt: 378.9 g/mol
InChI Key: RZOBEYWSGDZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide, commonly known as BTA-1, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-1 is a small molecule that has been shown to possess a variety of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of BTA-1 is not fully understood. However, it has been proposed that BTA-1 exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. BTA-1 has also been shown to modulate the activity of various enzymes and signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation and cancer progression. BTA-1 has also been shown to modulate the expression of genes involved in cell survival and death. Additionally, BTA-1 has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTA-1 in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. BTA-1 is also stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. However, one of the limitations of using BTA-1 is its relatively low potency compared to other anti-inflammatory and anti-cancer drugs. Additionally, the exact mechanism of action of BTA-1 is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on BTA-1. One area of interest is the development of more potent derivatives of BTA-1 with improved pharmacological properties. Another area of research is the investigation of the effects of BTA-1 on other signaling pathways and enzymes involved in inflammation and cancer progression. Additionally, the potential use of BTA-1 in combination with other drugs for the treatment of various diseases warrants further investigation. Finally, the development of novel delivery systems for BTA-1 may improve its bioavailability and therapeutic efficacy.

Scientific Research Applications

BTA-1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BTA-1 has also been found to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BTA-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-5-4-6-14(11-13)20(25)23-15-9-10-17(22)16(12-15)21-24-18-7-2-3-8-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOBEYWSGDZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide
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N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide

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